molecular formula C3H5BrO2S B1267243 3-Bromothietane 1,1-dioxide CAS No. 59463-72-8

3-Bromothietane 1,1-dioxide

Cat. No. B1267243
CAS RN: 59463-72-8
M. Wt: 185.04 g/mol
InChI Key: XSEKMFLQQOEVTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromothietane 1,1-dioxide and related compounds involves bromination reactions and subsequent manipulations of thiophene derivatives. For instance, 3-Bromothiophene, a closely related compound, can be synthesized through bromination of thiophene, yielding various brominated products depending on the reaction conditions, which can further undergo oxidation to yield sulfones including the 1,1-dioxide derivatives (Wang Deng-yu, 2004); (Guo Hai, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromothietane 1,1-dioxide, such as (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, has been determined using techniques like X-ray crystallography and electron diffraction. These studies reveal details about bond lengths, angles, and the overall conformation of the molecule in different phases (A. Blake et al., 1995).

Chemical Reactions and Properties

The brominated thiophenes, including derivatives of 3-Bromothietane 1,1-dioxide, undergo various chemical reactions, demonstrating their utility as intermediates in organic synthesis. These reactions include coupling reactions, dimerization under oxidative conditions, and transformations into sulfones and sulfoxides, showcasing the reactivity of the bromo and sulfonyl functional groups (Khaled Youssef et al., 2023).

Scientific Research Applications

Reaction Mechanisms and Structural Data

  • Phase-Transfer Catalysis : The reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis produces compounds like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, demonstrating the utility of 3-Bromothietane 1,1-dioxide in synthesis under specific catalytic conditions (Dent & Gainsford, 1989).

Ring-Opening and Cycloaddition Reactions

  • Ring-Opening Reactions : 3-Bromothietane 1,1-dioxide reacts with nucleophiles to produce various compounds through mechanisms like Michael addition and ring-opening. These reactions highlight its potential in synthetic organic chemistry (Gronowitz, 1993).

Synthesis of Thiophene Derivatives

  • Thiophene Polymers Synthesis : 3-Bromothiophene, closely related to 3-Bromothietane 1,1-dioxide, is used in synthesizing thiophene polymers. This application underscores the significance of such compounds in polymer chemistry (Wang Deng-yu, 2004).

Applications in Material Science

  • Electropolymerization : Compounds like 1,1‘-bis(5-(2,2‘-bithienyl))ferrocene, synthesized using 2-bromothiophene, a compound similar to 3-Bromothietane 1,1-dioxide, have been used for electropolymerization, suggesting potential applications in creating electrochromic materials (Zhu & Wolf, 1999).

Advanced Reduction Processes

  • Drinking Water Treatment : In the context of removing bromate from drinking water, brominated compounds like 3-Bromothietane 1,1-dioxide could potentially be relevant in studying the behavior and removal of bromate in water treatment processes (Xiao et al., 2017).

Safety And Hazards

Safety data sheets suggest that in case of eye contact with 3-Bromothietane 1,1-dioxide, one should flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, one should move to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

3-bromothietane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEKMFLQQOEVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307111
Record name 3-bromothietane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothietane 1,1-dioxide

CAS RN

59463-72-8
Record name 59463-72-8
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Record name 3-bromothietane 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromothietane 1,1-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
DC Dittmer, TR Nelsen - The Journal of Organic Chemistry, 1976 - ACS Publications
Acknowledgment. We thank Mr. Courtney Pape for providing the carbon-13 NMR spectra needed for this inves-tigation. We acknowledge with pleasure a National Science Foundation …
Number of citations: 22 pubs.acs.org
DC DITTMER… - ABSTRACTS …, 1978 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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